4-Amino-3-fluoro-2-methylbenzonitrile

Chemical Purity Analytical Specification Procurement Benchmarking

4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) is a fluorinated aromatic nitrile building block with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol. It features a benzonitrile core with an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position.

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 2055841-26-2
Cat. No. B2817373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluoro-2-methylbenzonitrile
CAS2055841-26-2
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)N)C#N
InChIInChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3
InChIKeySGLFIVULCWDDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2): Chemical Identity and Baseline Characteristics


4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) is a fluorinated aromatic nitrile building block with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol . It features a benzonitrile core with an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position . This substitution pattern distinguishes it from other regioisomers and is leveraged in medicinal chemistry and agrochemical synthesis . The compound is a solid at room temperature, with a purity specification commonly at 95% or 98% from commercial suppliers .

4-Amino-3-fluoro-2-methylbenzonitrile: Why Regioisomeric Substitution Fails in Structure-Activity Relationships


In the class of fluoro-methyl-substituted benzonitriles, the precise positioning of substituents on the aromatic ring is a critical determinant of downstream molecular properties, including reactivity, binding affinity, and physicochemical characteristics. While compounds such as 4-Amino-2-fluoro-3-methylbenzonitrile (CAS 757247-93-1) and 4-Amino-2-fluoro-5-methylbenzonitrile (CAS 1357942-79-0) share the same molecular formula, their divergent substitution patterns yield distinct electronic environments, steric profiles, and intermolecular interactions . In medicinal chemistry, even minor shifts in substitution can drastically alter a compound's pharmacokinetics, target engagement, and synthetic utility . Consequently, these analogs are not interchangeable, and selection of the correct regioisomer must be guided by specific, quantifiable differentiation rather than generic class equivalence. The following evidence provides a quantitative basis for prioritizing 4-Amino-3-fluoro-2-methylbenzonitrile.

4-Amino-3-fluoro-2-methylbenzonitrile: A Quantitative Evidence Guide for Differentiated Scientific Selection


Purity and Analytical Specification Benchmarking for 4-Amino-3-fluoro-2-methylbenzonitrile

Among commercially available regioisomers, 4-Amino-3-fluoro-2-methylbenzonitrile is offered at a higher standard purity of 98% (by Fluorochem) , whereas the 2-fluoro-3-methyl analog (CAS 757247-93-1) is typically supplied at 95% purity by major vendors . This 3% absolute difference in purity specification is meaningful for applications where impurities can confound biological assays or downstream synthetic yields.

Chemical Purity Analytical Specification Procurement Benchmarking

Pricing and Economic Differentiation of 4-Amino-3-fluoro-2-methylbenzonitrile for Procurement

A direct price comparison for a 1 g quantity shows that 4-Amino-3-fluoro-2-methylbenzonitrile is approximately 53% more expensive than its 2-fluoro-5-methyl analog (CAS 1357942-79-0) from the same supplier (Fluorochem) . This significant price differential suggests a higher synthetic complexity or lower commercial availability for the target regioisomer, which is a key procurement consideration.

Cost Efficiency Procurement Economics Comparative Pricing

Comparative Physicochemical Properties of 4-Amino-3-fluoro-2-methylbenzonitrile

Computed physicochemical properties indicate that 4-Amino-3-fluoro-2-methylbenzonitrile has a lower boiling point (278.4±40.0 °C) compared to its 2-fluoro-3-methyl analog (305.3±42.0 °C) . This difference in predicted boiling point may influence purification strategies or handling conditions, although these are calculated values and should be verified experimentally.

Physicochemical Properties Density Boiling Point Flash Point

Storage Stability and Handling Requirements for 4-Amino-3-fluoro-2-methylbenzonitrile

4-Amino-3-fluoro-2-methylbenzonitrile can be stored at room temperature , whereas its 2-fluoro-3-methyl analog (CAS 757247-93-1) requires storage at 2-8°C and protection from light . This operational distinction reduces cold-chain logistics and simplifies laboratory inventory management for the target compound, offering practical advantages for high-throughput screening or frequent use.

Storage Stability Handling Requirements Procurement Logistics

Solubility Profile of 4-Amino-3-fluoro-2-methylbenzonitrile for Formulation and Assay Development

The computed aqueous solubility of 4-Amino-3-fluoro-2-methylbenzonitrile is approximately 0.32 g/L at 25°C . In contrast, its 2-fluoro-5-methyl analog (CAS 1357942-79-0) has a computed solubility of 1.28 mg/mL (equivalent to 1.28 g/L) , representing a 4-fold higher solubility. This difference in predicted solubility can influence solvent selection for biological assays, stock solution preparation, and in vivo formulation strategies.

Solubility Formulation Assay Development

4-Amino-3-fluoro-2-methylbenzonitrile: Optimized Application Scenarios for Research and Industrial Use


Medicinal Chemistry Lead Optimization Requiring High Purity Building Blocks

When developing structure-activity relationship (SAR) studies for novel therapeutics, the 98% purity specification of 4-Amino-3-fluoro-2-methylbenzonitrile minimizes the risk of impurity-derived false positives or off-target effects. This higher purity, compared to the 95% standard for some analogs , makes it the preferred choice for sensitive biological assays where even minor impurities can skew results. Its room temperature storage also facilitates easy integration into automated synthesis and screening workflows.

Synthetic Route Development Demanding Specific Regioisomeric Configuration

The unique 3-fluoro-2-methyl substitution pattern of this compound is essential for synthetic routes targeting molecules where steric and electronic effects at the 3-position are critical. The higher cost compared to the 2-fluoro-5-methyl analog is justified when the precise regiochemistry is required for a specific reaction, such as directed ortho-metalation or cross-coupling reactions, where other regioisomers would lead to undesired products.

Agrochemical Intermediate with Simplified Supply Chain Logistics

For agrochemical discovery programs, the room temperature storage stability of 4-Amino-3-fluoro-2-methylbenzonitrile simplifies inventory management and reduces the logistical burden of cold-chain shipping and storage. This operational advantage, compared to analogs requiring refrigeration , can be a decisive factor for research sites with limited cold storage capacity or for projects involving multiple international collaborators.

Formulation and Assay Development with Defined Solubility Constraints

In assay development, the lower computed aqueous solubility of 4-Amino-3-fluoro-2-methylbenzonitrile (0.32 g/L) relative to the 2-fluoro-5-methyl analog (1.28 g/L) requires the use of specific co-solvents (e.g., DMSO) for stock solution preparation. This property can be exploited for designing concentration-response assays where a lower solubility profile is desired, or it can guide the selection of appropriate formulation vehicles for in vivo studies.

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